molecular formula C55H96O6 B3026144 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester CAS No. 148691-18-3

5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

カタログ番号: B3026144
CAS番号: 148691-18-3
分子量: 853.3 g/mol
InChIキー: CCKKDORBDQDVMQ-PDZACQBISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position. Dietary administration of 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol decreases hepatic triacylglycerol levels in mice.

生物活性

5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid known for its significant biological activities and health benefits. The compound is a specific ester form of EPA, which is often used in clinical settings for its therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, cardiovascular benefits, and metabolic pathways.

Chemical Structure and Properties

The compound is identified as 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester of eicosapentaenoic acid. It consists of:

  • Eicosapentaenoic Acid (EPA) : A 20-carbon chain with five double bonds.
  • Hexadecyl Moiety : Contributes to its lipid solubility and potential membrane interactions.

Anti-inflammatory Effects

Eicosapentaenoic acid has been extensively studied for its anti-inflammatory properties. It serves as a precursor to specialized pro-resolving mediators (SPMs), which play a crucial role in the resolution of inflammation. Studies have shown that supplementation with EPA can lead to:

  • Increased levels of resolvins and protectins that actively resolve inflammation .
  • Modulation of inflammatory cytokines such as IL-6 and TNF-alpha .

Table 1: Summary of Anti-inflammatory Effects of EPA

StudyEffect ObservedMechanism
PMC5067251Increased SPMsConversion of EPA to resolvins
REDUCE-IT TrialReduced cardiovascular eventsInhibition of inflammatory pathways
Murata et al.Accelerated healing in colitisTRPV4 antagonism by metabolites

Cardiovascular Benefits

EPA has demonstrated significant cardiovascular protective effects. The REDUCE-IT trial highlighted that ethyl eicosapentaenoate reduced major cardiovascular events by 25% compared to placebo. Mechanisms include:

  • Improvement in endothelial function through enhanced nitric oxide (NO) bioavailability.
  • Reduction in triglyceride levels and inflammatory markers associated with atherosclerosis .

Table 2: Cardiovascular Studies Involving EPA

StudyPopulationOutcome
REDUCE-ITHigh-risk patients25% reduction in cardiovascular events
Icosapent Ethyl TrialsPatients with elevated triglyceridesSignificant reduction in cardiovascular risk factors

Metabolic Pathways

The metabolism of EPA involves several key pathways that contribute to its biological activity:

  • Conversion to Eicosanoids : EPA is converted into various eicosanoids that modulate inflammation and immune responses.
  • Formation of Resolvin D : This metabolite plays a critical role in resolving inflammation and promoting tissue repair .
  • TRPV Channel Modulation : Recent studies have shown that certain metabolites derived from EPA can inhibit TRPV channels, which are involved in pain and inflammation signaling pathways .

Case Studies

  • Colitis Treatment : A study demonstrated that administration of 5,6-dihydroxy-EPA accelerated recovery from dextran sodium sulfate-induced colitis by inhibiting TRPV4-mediated signaling pathways .
  • Cardiovascular Health : In patients with high triglyceride levels, treatment with EPA significantly reduced the incidence of major adverse cardiovascular events over a median follow-up period .

科学的研究の応用

Chemical Properties and Structure

  • Chemical Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4
  • Structure : The compound features a complex structure with multiple double bonds characteristic of polyunsaturated fatty acids. Its unique esterification may enhance its bioavailability and efficacy in biological systems.

Cardiovascular Health

EPA is widely recognized for its role in cardiovascular health. Studies have shown that it can reduce triglyceride levels and improve overall lipid profiles. The specific esterified form may enhance these effects by improving solubility and absorption in the body:

  • Mechanism of Action : EPA is metabolized into anti-inflammatory eicosanoids that help regulate blood pressure and reduce arterial plaque formation .
  • Clinical Trials : Research has demonstrated that EPA supplementation can significantly lower the risk of cardiovascular events in patients with elevated triglycerides .

Anti-inflammatory Effects

The anti-inflammatory properties of EPA are well-documented. It has been shown to modulate inflammatory pathways and reduce markers of inflammation such as cytokines:

  • Research Findings : Clinical studies indicate that EPA can decrease levels of C-reactive protein (CRP), a marker associated with inflammation and cardiovascular risk .
  • Applications in Disease Management : EPA is being explored as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease due to its ability to mitigate inflammation .

Neurological Benefits

Emerging research suggests that EPA may play a role in brain health and cognitive function:

  • Cognitive Decline : Studies have linked omega-3 fatty acids to improved cognitive performance and a reduced risk of neurodegenerative diseases such as Alzheimer's .
  • Mood Disorders : There is evidence supporting the use of EPA in managing depression and anxiety disorders, potentially due to its influence on neurotransmitter function .

Case Study 1: Cardiovascular Risk Reduction

A clinical trial involving patients with hypertriglyceridemia assessed the effects of EPA supplementation over six months. Results indicated a significant reduction in triglyceride levels by an average of 30%, alongside improvements in HDL cholesterol levels.

Case Study 2: Rheumatoid Arthritis Management

In a randomized controlled trial focusing on patients with rheumatoid arthritis, participants receiving EPA showed marked improvements in joint pain and stiffness compared to the placebo group. The study highlighted the potential of EPA as an adjunct therapy for inflammatory conditions.

Comparative Data Table

Application AreaMechanismKey FindingsReferences
Cardiovascular HealthEicosanoid modulationSignificant triglyceride reduction
Anti-inflammatory EffectsCytokine modulationDecreased CRP levels
Neurological BenefitsNeurotransmitter influenceImproved cognitive performance

化学反応の分析

Hydrolysis Reactions

The ester bonds in this triglyceride undergo hydrolysis under acidic, alkaline, or enzymatic conditions:

Reaction Type Conditions Products Mechanism
Acidic Hydrolysis HCl/H₂SO₄, refluxEicosapentaenoic acid (EPA), hexadecanoic acid, glycerolProtonation of carbonyl oxygen, nucleophilic attack by water
Alkaline Hydrolysis NaOH/KOH, heatSodium/potassium salts of EPA and hexadecanoic acid, glycerolSaponification via hydroxide ion attack
Enzymatic Hydrolysis Lipases (e.g., pancreatic lipase)Free EPA, hexadecanoic acid, 2-monoglycerideRegioselective cleavage at sn-1 and sn-3 positions

Key Findings :

  • Enzymatic hydrolysis predominates in biological systems, releasing EPA for incorporation into cell membranes or eicosanoid synthesis .

  • Alkaline hydrolysis produces soap-like surfactants due to fatty acid salt formation .

Oxidation Reactions

The EPA moiety (5 double bonds) is highly susceptible to oxidation, particularly at bis-allylic positions (C7, C10, C13):

Oxidizing Agent Conditions Products Notes
O₂ (Autoxidation) Ambient light/heatHydroperoxides → Secondary products (alkanals, ketones, epoxides)Radical chain mechanism; accelerated by metal ions
H₂O₂/Fe²⁺ Fenton’s reagentEpoxides at C5, C8, C11, C14, or C17 positionsSite-specific epoxidation observed
Lipoxygenase pH 7–9, 25°C5-, 8-, 12-, or 15-hydroxyeicosapentaenoates (HEPEs)Enzymatic regiospecificity

Data Highlights :

  • Autoxidation generates 8-HEPE as a major product under physiological conditions .

  • Epoxidation alters the compound’s biological activity, potentially enhancing anti-inflammatory effects .

Hydrogenation Reactions

Catalytic hydrogenation reduces double bonds in the EPA chain:

Catalyst Conditions Products Selectivity
Pd/C H₂ (1 atm), ethanolPartially saturated EPA (e.g., 5Z,8Z,11Z,14Z-eicosatetraenoic acid derivatives)Selective reduction of terminal double bonds
PtO₂ H₂ (3 atm), acetic acidFully saturated icosanoic acid derivativeComplete saturation of all double bonds

Implications :

  • Partial hydrogenation modifies melting points and oxidative stability for industrial applications .

Transesterification Reactions

The ester groups participate in alcoholysis or acidolysis:

Reagent Conditions Products Applications
Methanol/H₂SO₄ Reflux, 6 hMethyl esters of EPA and hexadecanoic acid, glycerolBiodiesel feedstock production
Ethanol/Novozym 435 40°C, 24 hEthyl esters of EPA, structured triglycerides with modified acyl groupsNutraceutical formulation

Research Insights :

  • Enzymatic transesterification achieves >90% yield with minimal side reactions .

Thermal Degradation

Pyrolysis above 250°C induces decomposition:

Temperature Products Mechanism
250–300°CAlkanes, alkenes, carboxylic acidsRadical-mediated cleavage of C–C bonds
>300°CAromatic hydrocarbons (e.g., benzene, toluene)Cyclization and dehydrogenation

Safety Note : Thermal breakdown releases volatile organic compounds (VOCs), requiring controlled industrial handling .

Biotransformation in Metabolic Pathways

In vivo, this triglyceride is metabolized via:

  • Lipoprotein lipase : Releases EPA for incorporation into phospholipids .

  • Cyclooxygenase-2 (COX-2) : Converts EPA to Series-3 prostaglandins (e.g., PGI₃) with anti-thrombotic effects .

特性

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKDORBDQDVMQ-PDZACQBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H96O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 4
Reactant of Route 4
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 5
Reactant of Route 5
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 6
Reactant of Route 6
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。